molecular formula C16H13N5O2 B4849962 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4849962
M. Wt: 307.31 g/mol
InChI Key: HGOKGTQOSQMPLZ-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core linked to a benzimidazol-2-ylidene moiety. The oxazole ring introduces rigidity and electron-withdrawing properties, while the benzimidazol-2-ylidene group (a deprotonated benzimidazole) may act as a ligand in coordination chemistry or influence biological activity through hydrogen bonding. The 3,6-dimethyl substituents on the oxazolo-pyridine core likely enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-8-7-10(13-9(2)21-23-15(13)17-8)14(22)20-16-18-11-5-3-4-6-12(11)19-16/h3-7H,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOKGTQOSQMPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes to form the benzimidazole core, followed by the construction of the oxazolo-pyridine ring system through cyclization reactions . The reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and reagents like phosgene or triphosgene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. High-pressure reactors and continuous flow systems can be employed to maintain precise control over reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Oxazolo[5,4-b]pyridine + Benzimidazol-2-ylidene 3,6-dimethyl Not Provided Rigid aromatic system; potential for metal coordination and H-bonding
N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide () Dihydropyrimido[1,2-a]benzimidazole Phenyl, bipyridinyl, methyl Not Provided Partially saturated core; enhanced conformational flexibility
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl 374.4 Pyrazole ring (N-containing); higher lipophilicity

Oxazolo vs. Pyrazolo Systems

The target compound’s oxazolo[5,4-b]pyridine core differs from the pyrazolo[3,4-b]pyridine in by replacing a nitrogen atom with oxygen. Pyrazole-containing analogues (e.g., ) may exhibit stronger interactions with hydrophobic enzyme pockets due to their nitrogen-rich aromaticity.

Benzimidazol-2-ylidene vs. Dihydropyrimido-Benzimidazole

The benzimidazol-2-ylidene group in the target compound contrasts with the dihydropyrimido-benzimidazole in . The latter’s partially saturated core increases conformational flexibility, which might enhance binding to dynamic protein sites. However, the target compound’s fully aromatic system could improve thermal stability and π-π stacking interactions in biological systems.

Substituent Effects

The 3,6-dimethyl groups on the target compound’s oxazolo-pyridine likely enhance steric bulk and lipophilicity compared to the phenyl and bipyridinyl substituents in . These methyl groups may reduce metabolic oxidation, prolonging half-life in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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